![molecular formula C20H18ClN5O2S B2829196 N-(3-Chloro-4-methoxyphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide CAS No. 1189680-11-2](/img/structure/B2829196.png)
N-(3-Chloro-4-methoxyphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-4-methoxyphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN5O2S and its molecular weight is 427.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anion Coordination and Spatial Orientation
Research on amide derivatives, similar in structure to N-(3-Chloro-4-methoxyphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide, has shown different spatial orientations affecting anion coordination. Studies like those by Kalita and Baruah (2010) have explored how protonated salts of stretched amides with tweezer-like geometry can self-assemble through weak interactions, forming channel-like structures, indicating potential applications in molecular recognition and self-assembly processes (Kalita & Baruah, 2010).
Anticancer Activity
A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives have been synthesized and evaluated for their anticancer activity. For instance, Reddy et al. (2015) designed and tested various derivatives for their effectiveness against human neuroblastoma and colon carcinoma cell lines, revealing significant cytotoxicity in certain compounds. This suggests the potential use of similar compounds in developing new anticancer agents (Reddy et al., 2015).
Structural Studies and Co-crystal Formation
Structural studies on quinoline derivatives with amide bonds, akin to the subject compound, have revealed insights into co-crystal formation and molecular interactions. Research by Karmakar et al. (2009) on N-quinolin-8-yl-2-(quinolin-8-yloxy)acetamide and its salts has contributed to understanding how molecular geometry influences co-crystal formation, which is essential for designing new materials with tailored properties (Karmakar et al., 2009).
Adenosine Receptor Antagonism
Compounds like 4-amino[1,2,4]triazolo[4,3-a]quinoxalines have been identified as potent adenosine receptor antagonists with potential as rapid-onset antidepressants, as explored by Sarges et al. (1990). These compounds have been shown to reduce immobility in behavioral despair models in rats, indicating their therapeutic potential. Such studies underscore the relevance of similar compounds in neuroscience and pharmacology research (Sarges et al., 1990).
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2S/c1-3-17-24-25-19-20(23-14-6-4-5-7-15(14)26(17)19)29-11-18(27)22-12-8-9-16(28-2)13(21)10-12/h4-10H,3,11H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMJAACVOMCUFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethylspiro[6,7-dihydro-5H-indole-4,2'-oxirane]](/img/structure/B2829115.png)
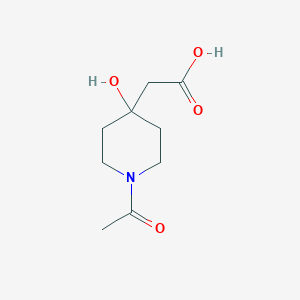
![2-Chloro-1-[5-(furan-2-yl)-4-methyl-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B2829119.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide](/img/structure/B2829121.png)


![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2829125.png)
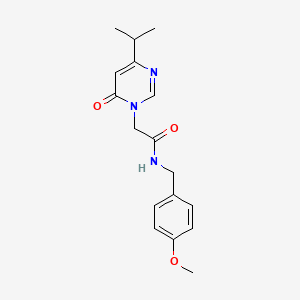
![2-((3,4-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-ethylphenyl)acetamide](/img/structure/B2829128.png)
![2-Methoxy-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol](/img/structure/B2829129.png)
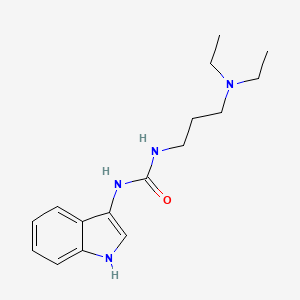
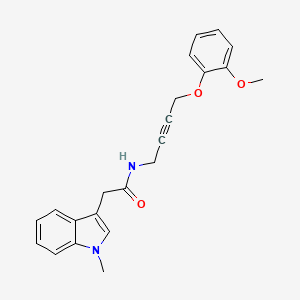
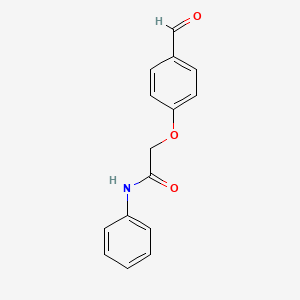
![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2829136.png)